

# Potential Therapeutic Targets of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methoxynicotinic acid

Cat. No.: B2420787

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Disclaimer: Direct pharmacological and quantitative data for **2-Hydroxy-5-methoxynicotinic acid** are not readily available in the public domain. This guide is based on the strong scientific premise that, as a structural analog of nicotinic acid (niacin), its primary therapeutic target is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA<sub>2</sub>). The following information is a comprehensive overview of GPR109A as a therapeutic target, with the understanding that experimental validation is required for **2-Hydroxy-5-methoxynicotinic acid** specifically.

## Introduction

**2-Hydroxy-5-methoxynicotinic acid** is a derivative of nicotinic acid, a well-established therapeutic agent for dyslipidemia. The primary pharmacological effects of nicotinic acid are mediated through the activation of the GPR109A receptor.[1][2] This receptor is a member of the G-protein coupled receptor family and is predominantly expressed in adipocytes and immune cells such as macrophages.[3] Its activation initiates a cascade of intracellular events that lead to beneficial effects on lipid profiles and inflammatory responses. This document provides a technical overview of GPR109A as the potential therapeutic target for **2-Hydroxy-5-methoxynicotinic acid**, detailing its mechanism of action, signaling pathways, and methods for its investigation.

## Core Therapeutic Target: GPR109A (HCA<sub>2</sub>)

GPR109A is a Gai-coupled receptor, and its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP)

levels, which is the cornerstone of its therapeutic effects.[\[3\]](#)

## Data Presentation: Quantitative Parameters of GPR109A Ligands

While specific data for **2-Hydroxy-5-methoxynicotinic acid** is unavailable, the following table summarizes quantitative data for known GPR109A agonists to provide a comparative context for researchers.

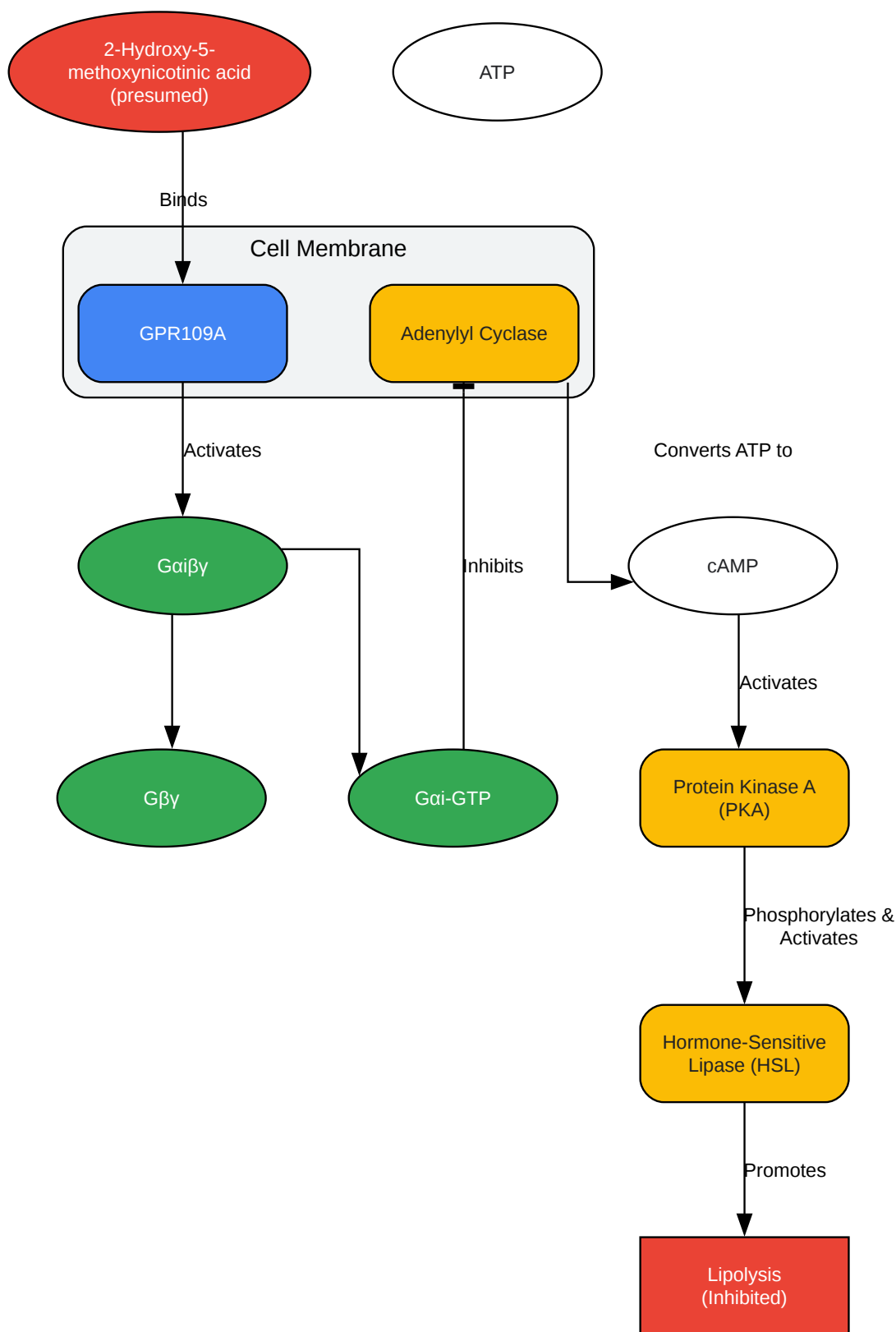
Compound	Receptor	Assay Type	EC <sub>50</sub> / IC <sub>50</sub> / K <sub>i</sub>	Species	Reference
Nicotinic Acid	GPR109A	Calcium Mobilization	EC <sub>50</sub> = 52 nM	Human	<a href="#">[2]</a>
Acipimox	GPR109A	Not Specified	High Affinity	Human	<a href="#">[4]</a>
Acifran	GPR109A	Not Specified	High Affinity	Human	<a href="#">[4]</a>
β-Hydroxybutyrate	GPR109A	Not Specified	EC <sub>50</sub> ≈ 700 μM	Human	<a href="#">[4]</a>
Hippuric Acid	GPR109A	MD Simulations	Higher affinity than GPR109B	Human	<a href="#">[5]</a>
MK-6892	GPR109A	Calcium Mobilization	EC <sub>50</sub> = 74 nM	Human	<a href="#">[2]</a>

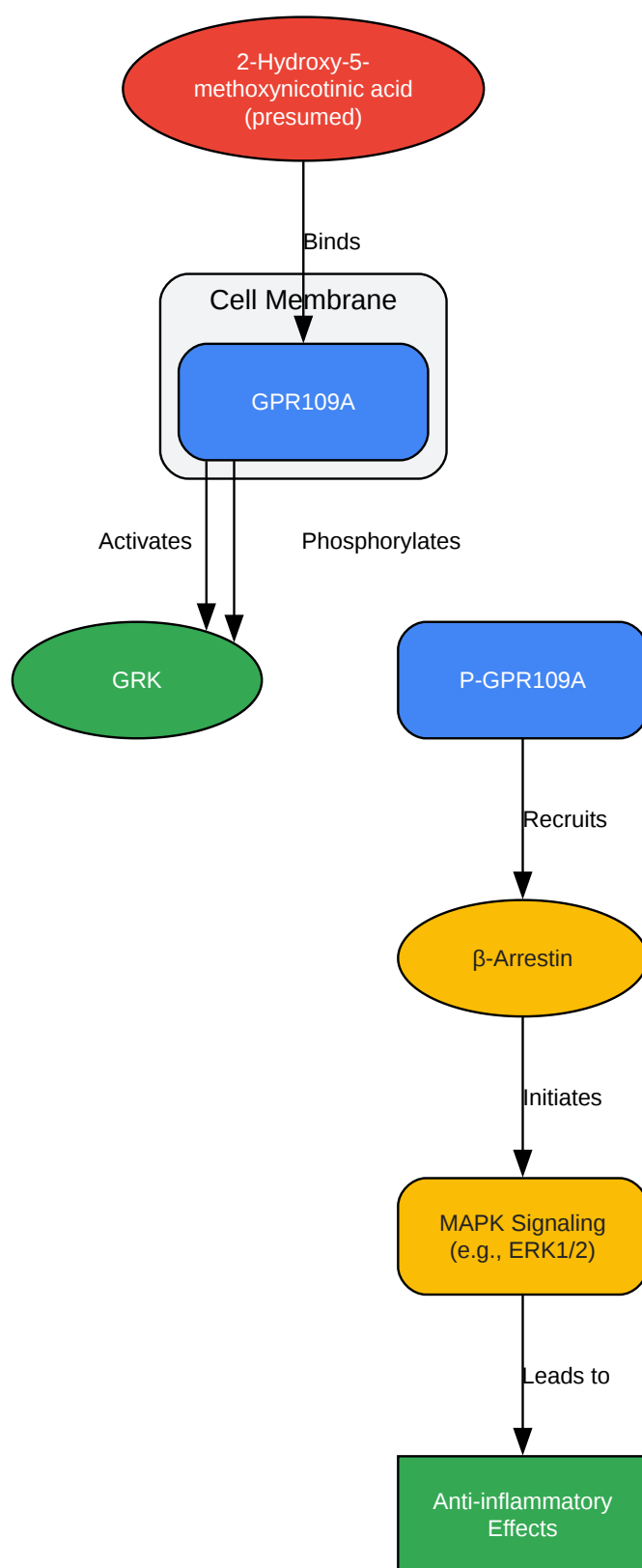
## Signaling Pathways

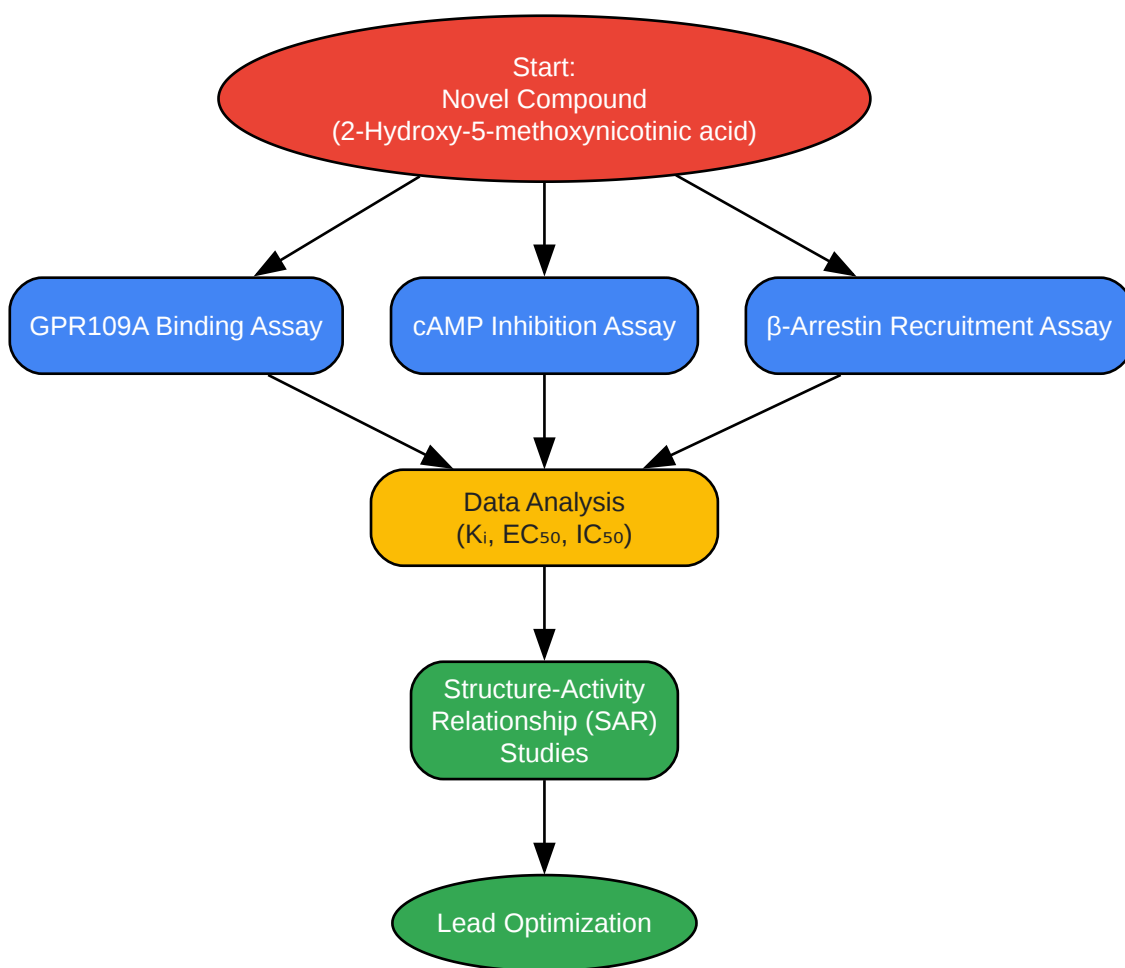
The activation of GPR109A initiates two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-mediated pathway.

### Gαi-Mediated Anti-Lipolytic Pathway

The canonical signaling pathway for GPR109A in adipocytes involves the Gαi subunit of the heterotrimeric G-protein.







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